molecular formula C14H13NO5 B13527814 (1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate

(1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate

Cat. No.: B13527814
M. Wt: 275.26 g/mol
InChI Key: MEJHIYHHFUCYMH-UHFFFAOYSA-N
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Description

(1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate is a chemical compound with a complex structure that includes both isoindoline and oxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or interaction with biological macromolecules, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may have applications in the treatment of diseases such as cancer or infectious diseases due to its ability to interact with specific molecular targets .

Industry

In the industrial sector, this compound is used in the production of polymers and other materials. Its unique structure allows it to impart specific properties to the materials, such as increased stability or reactivity .

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate is unique due to its combination of isoindoline and oxolane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate

InChI

InChI=1S/C14H13NO5/c1-14(6-7-19-8-14)13(18)20-15-11(16)9-4-2-3-5-10(9)12(15)17/h2-5H,6-8H2,1H3

InChI Key

MEJHIYHHFUCYMH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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